Regioisomeric Differentiation: Ortho- vs. Meta-Methylthio Substitution in 1,3,4-Oxadiazole-Phenylacetamide Scaffolds
The target compound features a 2-(methylthio)phenyl group at the oxadiazole 5-position, whereas its closest commercially available analog, CAS 886915-14-6, carries the methylthio substituent at the 3-position (meta) [1]. The ortho arrangement in CAS 886910-91-4 places the sulfur atom in closer proximity to the oxadiazole ring, which computational models predict alters the dihedral angle between the phenyl and oxadiazole planes, thereby modifying π-stacking potential with aromatic residues in kinase ATP-binding pockets . The meta-substituted regioisomer (CAS 886915-14-6) has a calculated logP of approximately 3.8 and is documented to exhibit antimicrobial and anticancer properties via enhanced membrane permeability conferred by the methylsulfanyl group [1]. The ortho isomer is expected to show subtly different logP and distinct target selectivity; however, no head-to-head biological comparison has been published for these two regioisomers .
| Evidence Dimension | Regioisomeric substitution position (methylthio group on 5-phenyl ring) |
|---|---|
| Target Compound Data | ortho (2-position) methylthio substitution |
| Comparator Or Baseline | meta (3-position) methylthio substitution (CAS 886915-14-6); documented antimicrobial/anticancer scaffold with enhanced lipophilicity |
| Quantified Difference | No direct quantitative comparative data available; structural difference predicted to alter logP by ~0.2–0.5 units and modify kinase hinge-binding geometry |
| Conditions | In silico structural comparison; no head-to-head biological assay identified |
Why This Matters
Procurement of the ortho rather than meta regioisomer is essential for probing position-specific SAR in kinase inhibition and membrane permeability studies.
- [1] Kuujia. N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-2-phenylacetamide (CAS 886915-14-6). Lipophilicity and bioactivity description. View Source
